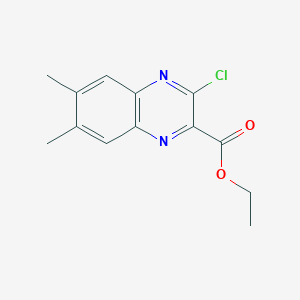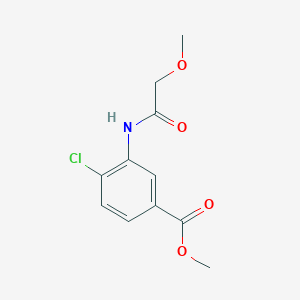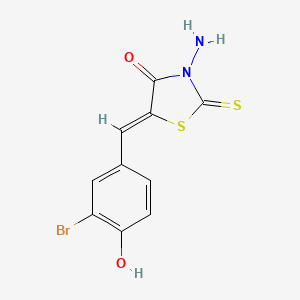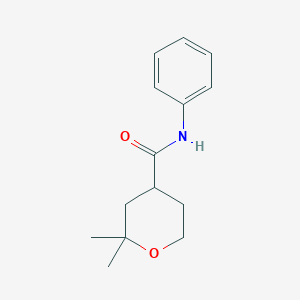![molecular formula C20H14Cl2N2O4 B3483451 N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B3483451.png)
N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide
Overview
Description
N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide typically involves the following steps:
Chlorination: The addition of chlorine atoms to the phenyl ring.
Amidation: The formation of the amide bond between the benzoyl chloride and the amine group.
Industrial Production Methods
Industrial production methods may involve large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays and studies.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)-4-[(4-aminophenoxy)methyl]benzamide
- N-(2,5-dichlorophenyl)-4-[(4-methoxyphenoxy)methyl]benzamide
Uniqueness
N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both nitro and dichloro groups can influence its reactivity and interactions with other molecules.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O4/c21-15-5-10-18(22)19(11-15)23-20(25)14-3-1-13(2-4-14)12-28-17-8-6-16(7-9-17)24(26)27/h1-11H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXPWANQZSSJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[benzenesulfonyl(methyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3483368.png)


![1-[5-(ethylthio)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B3483394.png)
![N-(2-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B3483398.png)

![3-amino-5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3483407.png)
![6-amino-3-ethylbenzo[d]thiazol-2(3H)-one](/img/structure/B3483418.png)
![2-{[4-Phenyl-5-(pyridin-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[(pyridin-3-YL)methyl]acetamide](/img/structure/B3483426.png)
![5-Bromo-3-[4-hydroxy-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]indol-2-one](/img/structure/B3483427.png)

![2-[benzyl(methylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3483444.png)

![N-PHENYL-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B3483468.png)
